![molecular formula C11H14F3NO2 B1411875 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine CAS No. 2205383-88-4](/img/structure/B1411875.png)
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine
説明
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine (TFPPA) is a synthetically produced compound that has been widely studied for its potential uses in scientific research. This compound is a member of a family of compounds known as amines, which are nitrogen-containing organic compounds with a wide range of applications in science and technology. TFPPA has been used in various scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as an activator of certain proteins. In addition, TFPPA has been studied for its potential biochemical and physiological effects on cells, tissues, and organisms.
科学的研究の応用
Synthesis and Structural Studies
- The chemical structure of 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine and its derivatives have been studied in the context of organometallic chemistry. For instance, Allcock et al. (1991) investigated the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, providing insights into the molecular structure of compounds with related substituents (Allcock et al., 1991).
Chemical Synthesis and Utility
- Plenkiewicz and Dmowski (1989) explored the synthesis of new 2-hydroxy-3-(perfluoroalkyl)propylamines, showcasing the utility of similar structures in creating fluorinated hydroxyamines. This research underscores the chemical versatility of compounds structurally related to 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine (Plenkiewicz & Dmowski, 1989).
Medical and Pharmacological Research
- Butera et al. (1991) synthesized novel 1-(aryloxy)-2-propanolamines and related propylamine derivatives for their potential class III antiarrhythmic activity. This highlights the importance of such compounds in the development of new medical treatments (Butera et al., 1991).
Photopolymerization and Material Science
- Allcock and Cameron (1994) prepared cyclic and high-polymeric phosphazenes bearing similar side groups to study their photochemical behavior. This research illustrates the application of these compounds in the field of material science, particularly in photopolymerization processes (Allcock & Cameron, 1994).
Chemical Reaction Mechanisms
- Andersen, Heuckendorff, and Jensen (2015) demonstrated the effectiveness of 3-(dimethylamino)-1-propylamine, a compound structurally related to 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine, in removing byproducts in carbohydrate chemistry. This provides insights into the role of similar structures in facilitating certain chemical reactions (Andersen et al., 2015).
Conducting Membranes and Electrochemistry
- Che, Sun, and He (2008) synthesized a novel ionic liquid of trifluoroacetic propylamine and used it to prepare anhydrous, conducting membranes. This research highlights the potential application of related compounds in creating innovative materials for electrochemistry and energy storage (Che, Sun, & He, 2008).
特性
IUPAC Name |
3-[2-(2,2,2-trifluoroethoxy)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)8-17-10-5-2-1-4-9(10)16-7-3-6-15/h1-2,4-5H,3,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXACUZAJQCSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



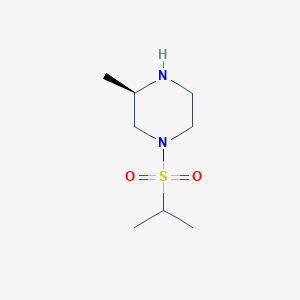
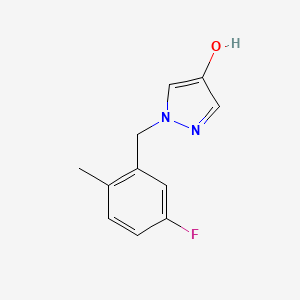
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
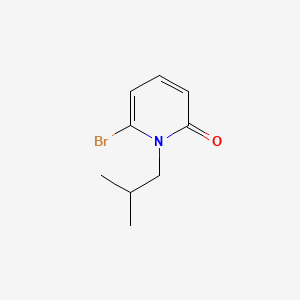
![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)



![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)
![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)
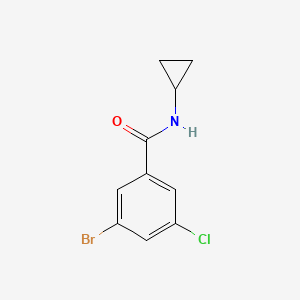
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)
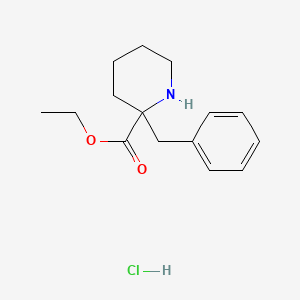
amine](/img/structure/B1411814.png)